molecular formula C22H26O7 B019232 Tupichilignan A CAS No. 69586-96-5

Tupichilignan A

Cat. No.: B019232
CAS No.: 69586-96-5
M. Wt: 402.4 g/mol
InChI Key: MWTKKKPTALSSLI-XFQAVAEZSA-N
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Description

Tupichilignan A: is a naturally occurring lignan compound isolated from the barks of Pseudolarix kaempferi. It has a molecular formula of C₂₂H₂₆O₇ and a molecular weight of 402.4 g/mol. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor-acceptor cyclopropanes . Key steps in the synthesis include:

  • Asymmetric cyclopropanation using the Hayashi-Jørgensen catalyst.
  • Oxy-homo-Michael reaction of a bicyclic donor-acceptor cyclopropane.
  • α-Benzylation of a γ-lactone .

Industrial Production Methods: this compound is primarily isolated from natural sources, specifically the barks of Pseudolarix kaempferi. The extraction process involves solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Tupichilignan A undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a model compound for studying lignan biosynthesis and transformations.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

    5-Hydroxymatairesinol Dimethyl Ether: Shares structural similarities with Tupichilignan A and exhibits similar biological activities.

    Secoisolariciresinol Diglucoside: Another lignan compound with antioxidant and anticancer properties.

Uniqueness: this compound is unique due to its specific structural features and the presence of multiple methoxy groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKKKPTALSSLI-XFQAVAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What led to the revision of the Tupichilignan A structure?

A1: The researchers synthesized both possible diastereomers of this compound. They found that the spectral data of the diastereomer previously reported as this compound in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of this compound, changing the absolute configuration of the 7 position from R to S [].

Q2: What were the key chemical transformations involved in the asymmetric total synthesis of this compound?

A2: The researchers employed several crucial steps in their synthesis []:

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